molecular formula C11H16N2O4S B125152 Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate CAS No. 192118-08-4

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

Cat. No.: B125152
CAS No.: 192118-08-4
M. Wt: 272.32 g/mol
InChI Key: ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
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Description

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate (CAS 192118-08-4) is a synthetic carbamate derivative characterized by a sulfamoylphenyl group attached to an ethyl carbamate backbone. It is a colorless, odorless, crystalline solid with applications in biochemical and physiological research. The compound acts as a competitive enzyme inhibitor and receptor agonist, binding to active sites to modulate enzymatic activity or trigger receptor-mediated responses . Its structure includes a sulfonamide moiety, which enhances its interaction with biological macromolecules, making it valuable in studies of enzyme kinetics and receptor-ligand dynamics.

Properties

IUPAC Name

ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-17-11(14)13-8-7-9-3-5-10(6-4-9)18(12,15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172769
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
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Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192118-08-4
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
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Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
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Record name ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
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Record name ETHYL (2-(4-SULFAMOYLPHENYL)ETHYL)CARBAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate typically involves the reaction of ethyl carbamate with 4-sulfamoylphenyl ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

ESEC's applications span several domains:

  • Biochemical Studies : It serves as a substrate in enzyme assays, allowing researchers to investigate enzyme kinetics and mechanisms. By monitoring the conversion of ESEC into different products, scientists gain insights into enzyme activity and potential inhibitors.
  • Receptor Binding Assays : ESEC functions as a ligand, binding to specific receptors on cell surfaces. This property is essential for studying receptor function and pharmacological effects.
  • Medicinal Chemistry : The compound is explored for its therapeutic potential, particularly as a competitive inhibitor of enzymes such as carbonic anhydrases (CAs). This inhibition can modulate various biochemical pathways, suggesting applications in drug development .
  • Antimicrobial Research : ESEC derivatives have shown antimicrobial activity against various pathogens, indicating their potential use in treating infections .

The biological activities of ESEC are significant:

  • Enzyme Inhibition : ESEC acts as a competitive inhibitor of carbonic anhydrases, which are crucial for physiological processes like acid-base balance. Studies have shown that it exhibits significant inhibitory potency at low concentrations .
  • Antimicrobial Properties : Research indicates that derivatives of ESEC demonstrate effectiveness against Gram-positive bacteria, highlighting their potential as therapeutic agents against antibiotic-resistant strains .
  • Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of ESEC. In subchronic studies with Wistar rats, no significant mortality was observed; however, biochemical alterations were noted, necessitating careful evaluation for therapeutic contexts .

Case Study 1: Carbonic Anhydrase Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of 4-sulfamoylphenyl derivatives as inhibitors of carbonic anhydrase isoforms. ESEC was highlighted for its ability to effectively inhibit hCA II, demonstrating a dose-dependent response in cellular assays. The mechanism involved binding within the hydrophobic active site of the enzyme, leading to significant physiological effects .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate was found to possess notable antibacterial activity against Gram-positive bacteria. This study emphasized the potential for these compounds as therapeutic agents in combating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Carbamate derivatives vary widely in biological activity based on substituents and metabolic pathways. Below is a detailed comparison of Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate (ESEC) with structurally or functionally related compounds:

Ethyl Carbamate (EC)

  • Structure : Lacks the sulfamoylphenyl group; simpler ethyl carbamate structure (NH₂COOCH₂CH₃).
  • Biological Activity: Carcinogenic: Classified as a Group 2A carcinogen (probable human carcinogen) . Tumorigenicity: Induces lung adenomas, hepatic carcinomas, and neurofibrosarcomas in rodents . Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, even with metabolic activation .
  • Mechanism : Metabolized to reactive intermediates (e.g., vinyl carbamate epoxide) that form DNA adducts .
  • Applications : Historically used as an anesthetic and in cancer research to induce tumors in mice .

Vinyl Carbamate (VC)

  • Structure : Ethylene group replaces the ethyl group in EC, introducing a double bond (CH₂=CH-O-CO-NH₂).
  • Biological Activity: Carcinogenicity: 10–50× more potent than EC in inducing lung adenomas (A/J mice) and skin tumors . Mutagenicity: Direct mutagen in S. typhimurium TA1535 and TA100 strains with metabolic activation .
  • Mechanism : Directly forms DNA-reactive epoxides without requiring desaturation, explaining its higher potency .

Ethyl (4-chloro-2-fluorophenyl)carbamate

  • Structure : Substituted with chlorine and fluorine on the phenyl ring.
  • Applications: No carcinogenicity data; primarily a synthetic intermediate or reference standard .

tert-Butyl Carbamate

  • Structure : Bulky tert-butyl group replaces the ethyl chain.
  • Biological Activity: No significant carcinogenic or mutagenic activity in mice .
  • Key Insight : Steric hindrance likely reduces metabolic activation and DNA adduct formation .

Ethyl (2-(4-((1-methylpropyl)thio)phenoxy)ethyl)carbamate

  • Structure: Contains a thioether and phenoxy group.
  • Applications : Insecticidal activity (e.g., ZR-7922), indicating divergent uses compared to ESEC .

Structural and Functional Comparison Table

Compound Key Substituents Carcinogenicity (Rodent Models) Mutagenicity (S. typhimurium) Primary Applications
This compound Sulfamoylphenyl Not reported Not tested Enzyme/receptor studies
Ethyl carbamate (EC) None Group 2A (probable carcinogen) Negative Tumor induction
Vinyl carbamate (VC) Ethylene group 10–50× more potent than EC Positive Carcinogenesis research
Ethyl (4-chloro-2-fluorophenyl)carbamate Cl, F on phenyl ring No data No data Synthetic intermediate
tert-Butyl carbamate tert-Butyl group Inactive Negative Chemical synthesis

Mechanistic Insights

  • ESEC : Acts via competitive inhibition and receptor agonism, likely due to sulfamoyl interactions with enzymatic active sites or receptor pockets .
  • EC/VC : Rely on cytochrome P-450-mediated oxidation to form DNA-binding electrophiles (e.g., epoxides), leading to mutations .
  • Unsaturation (e.g., VC’s ethylene group) increases metabolic reactivity and DNA adduct formation .

Research Implications

  • ESEC: Useful for studying sulfonamide-enzyme interactions without carcinogenic risks.
  • EC/VC: Critical for understanding metabolic activation pathways in chemical carcinogenesis.
  • Insecticidal Carbamates : Highlight the diversity of carbamate applications beyond biomedical research .

Biological Activity

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate, a carbamate derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring, which is linked to an ethyl carbamate moiety. This configuration contributes to its reactivity and biological interactions. The compound has been utilized in numerous biochemical assays and as a reagent in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues of target enzymes, while the carbamate moiety may engage in covalent bonding or electrostatic interactions. These interactions can inhibit enzyme activity, thereby modulating various biochemical pathways.

Biological Activities

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and ion transport. Research indicates that this compound can act as a competitive inhibitor of multiple CA isoforms, demonstrating significant inhibitory potency at low nanomolar concentrations .
  • Antimicrobial Properties : Studies have reported that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate has shown effectiveness against bacterial strains, indicating potential applications in treating infections.
  • Toxicological Studies : Toxicity assessments have been conducted using animal models to evaluate the safety profile of this compound. In subchronic toxicity studies with Wistar rats, no significant mortality or adverse clinical signs were observed at tested doses; however, alterations in biochemical parameters were noted, suggesting the need for careful evaluation in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity Findings References
Enzyme InhibitionCompetitive inhibitor of carbonic anhydrases
Antimicrobial EffectsEffective against various bacterial strains
Toxicity ProfileNo mortality in Wistar rats; biochemical alterations observed

Case Study: Carbonic Anhydrase Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of 4-sulfamoylphenyl derivatives as inhibitors of carbonic anhydrase isoforms. This compound was highlighted for its ability to effectively inhibit hCA II, demonstrating a dose-dependent response in cellular assays . The mechanism involved binding within the hydrophobic active site of the enzyme, leading to significant physiological effects.

Case Study: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of carbamate derivatives, ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate was found to possess notable antibacterial activity against Gram-positive bacteria. The study emphasized the potential for these compounds as therapeutic agents in combating antibiotic-resistant infections.

Q & A

Q. What are the established synthetic routes for Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate, and what analytical techniques are recommended for confirming its purity and structure?

Methodological Answer: Synthesis typically involves carbamate formation between ethanol and 2-(4-sulfamoylphenyl)ethylamine. Key steps include:

  • Reaction Optimization : Use of trichloroacetyl isocyanate or urea derivatives as intermediates, adapted from ethyl carbamate synthesis protocols .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization :
    • NMR Spectroscopy : Confirms the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and sulfamoyl moiety (δ 7.5–8.0 ppm for aromatic protons) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 287.08 for C₁₁H₁₅N₂O₄S⁺) .
    • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during exothermic reactions to prevent side-product formation (e.g., urea derivatives) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Stoichiometry : Use a 1.2:1 molar ratio of ethanol to amine to ensure complete carbamate formation .
  • Catalysts : Employ lipases or mild bases (e.g., triethylamine) to accelerate the reaction while reducing hydrolysis .

Advanced Research Questions

Q. What advanced chromatographic or spectroscopic methods are suitable for quantifying trace levels of this compound in pharmaceutical matrices?

Methodological Answer:

  • Sample Preparation :
    • Solid-Phase Microextraction (SPME) : Efficiently isolates the compound from complex matrices like glipizide formulations .
    • Derivatization : Use pentafluoropropionic anhydride to enhance GC-MS sensitivity .
  • Instrumental Analysis :
    • GC-MS/MS : Achieves detection limits as low as 35 µg/L (similar to ethyl carbamate in spirits) with selected reaction monitoring (SRM) .
    • LC-HRMS : Provides accurate mass quantification in the presence of co-eluting impurities (e.g., glipizide degradation products) .

Table 1 : Comparison of Analytical Methods

MethodLODCostThroughputReference
GC-MS/MS10 ppbHighModerate
LC-HRMS1 ppbVery HighHigh
FTIR-PLS*50 ppbLowRapid
*Partial Least Squares regression for spectral analysis.

Q. What metabolic pathways are hypothesized for this compound, and how can in vitro models validate them?

Methodological Answer:

  • Hypothesized Pathways :
    • Phase I Metabolism : CYP2E1-mediated oxidation (analogous to ethyl carbamate’s conversion to vinyl carbamate epoxide) .
    • Phase II Metabolism : Sulfamoyl group glucuronidation or sulfation .
  • Validation Strategies :
    • Hepatocyte Cultures : Incubate with radiolabeled compound and analyze metabolites via UPLC-QTOF-MS .
    • CYP Inhibition Studies : Use ketoconazole (CYP3A4 inhibitor) or disulfiram (CYP2E1 inhibitor) to identify enzyme specificity .

Q. How do researchers resolve discrepancies in reported toxicity data across in vivo models?

Methodological Answer:

  • Species-Specific Differences : Compare metabolic rates in rodent vs. human liver microsomes to explain variability in carcinogenicity .
  • Dosage Adjustments : Normalize doses to body surface area (e.g., mg/m²) instead of body weight .
  • Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., ethanol co-exposure enhancing toxicity) .

Table 2 : Key Toxicity Findings from Analog Compounds

CompoundCarcinogenicity (IARC Class)Key MetaboliteReference
Ethyl carbamateGroup 2A (Probable)Vinyl carbamate
Fenoxycarb (structural analog)Not classifiedPhenoxy derivatives

Q. What strategies mitigate ethyl carbamate formation in related compounds, and can they be applied to this derivative?

Methodological Answer:

  • Precursor Reduction : Limit urea or cyanide in synthesis (critical for ethyl carbamate mitigation in spirits) .
  • Enzymatic Treatment : Add urease to degrade residual urea during purification .
  • Storage Conditions : Avoid light and high temperatures to prevent post-synthesis degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., sulfonylurea receptors)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to SUR1 (sulfonylurea receptor) based on glipizide’s structure .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability .
  • QSAR Models : Corporate Hammett constants for the sulfamoyl group to predict activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Reactant of Route 2
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Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

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